
FA-Lys-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“FA-Lys-Leu-OH” is a compound with the molecular formula C19H29N3O5 . It is a tripeptide composed of three amino acids: phenylalanine, lysine, and leucine.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, general strategies for the synthesis of labeled peptides have been discussed . For instance, synthesis using Fmoc-Lys (Dde)-OH plus biotin generally gave the highest yields . Another synthetic route utilized copper complexation of Lys, 5-Fam addition, disruption of the copper complex, and Fmoc addition .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it is a tripeptide composed of phenylalanine, lysine, and leucine . The molecular weight of a similar compound, Lys-Leu, is 259.35 g/mol .
Aplicaciones Científicas De Investigación
Imágenes biomédicas
FA-Lys-Leu-OH: tiene aplicaciones potenciales en el desarrollo de sondas de fluorescencia de infrarrojo cercano (NIR) para imágenes biomédicas . Estas sondas se pueden usar para la imagenología dual de la viscosidad mitocondrial y los ácidos grasos (FA) en células vivas, proporcionando información valiosa sobre el metabolismo celular y los estados de enfermedad.
Industria cervecera
En la industria cervecera, los péptidos como Lys-Leu han demostrado mejorar la actividad fisiológica y el rendimiento de la fermentación de la levadura de cerveza durante la fermentación de mosto de muy alta gravedad . Esto sugiere que this compound podría tener aplicaciones similares en la mejora de la eficiencia de los procesos de producción de cerveza.
Investigación antimicrobiana
Los péptidos que contienen Lys y Leu han sido estudiados por sus propiedades antimicrobianas . This compound podría ser parte de nuevos péptidos antibióticos, contribuyendo al desarrollo de nuevos fármacos terapéuticos que sean eficaces contra bacterias resistentes a los antibióticos.
Desarrollo de hidrogel
This compound puede contribuir al diseño de hidrogel basados en nucleopéptidos de bajo peso molecular . Estos hidrogeles tienen aplicaciones en materia blanda y materiales bioinspirados, potencialmente útiles en ingeniería de tejidos y medicina regenerativa.
Análisis farmacéutico
En el desarrollo farmacéutico, this compound podría incluirse en los métodos analíticos para la cuantificación de aminoácidos libres en formulaciones . Su presencia puede ser crucial para garantizar la calidad y la eficacia de los productos farmacéuticos tópicos y otros.
Síntesis química
This compound podría desempeñar un papel en la ciclación de péptidos y proteínas, un proceso importante para la estabilidad y la función de los péptidos bioactivos . Su incorporación podría conducir a la creación de péptidos cíclicos con actividad biológica mejorada.
Direcciones Futuras
Mecanismo De Acción
Target of Action
FA-Lys-Leu-OH is a complex compound that primarily targets the HIV-1 gp41 pocket . This pocket is a deep hydrophobic site on the HIV-1 gp41 protein, which plays a crucial role in the fusion of the HIV-1 virus with host cells .
Mode of Action
The compound interacts with its target through a series of intrahelical and interhelical interactions . The Leucine (Leu) residue in the compound contributes to these interactions . The compound’s interaction with the HIV-1 gp41 pocket inhibits the fusion of the HIV-1 virus with host cells, thereby preventing the virus from entering the host cells .
Biochemical Pathways
This compound affects the mammalian target of rapamycin (mTOR) signaling pathway . Leucine, one of the amino acids in the compound, activates this pathway, promoting protein synthesis and energy metabolism . This includes glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, providing energy for protein synthesis while inhibiting protein degradation .
Pharmacokinetics
It is known that the compound is used in pharmaceutical testing , suggesting that it has been designed to have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for such applications.
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 virus fusion with host cells . By binding to the HIV-1 gp41 pocket, the compound prevents the virus from entering host cells, thereby inhibiting viral replication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its storage conditions . .
Análisis Bioquímico
Biochemical Properties
FA-Lys-Leu-OH exhibits a broad substrate specificity, interacting with both hydrophilic and hydrophobic amino acid residues . It has been found to interact with enzymes such as aminopeptidase, which has potential debittering properties in casein and soybean protein hydrolysates . The interaction of this compound with these enzymes suggests its potential role in protein metabolism and digestion .
Cellular Effects
This compound has been shown to influence cell function in various ways. For instance, it has been found to stimulate cell proliferation in spleen and myocardium explants from juvenile rats . Additionally, it has been observed to affect the gene expression of intestinal peptide and amino acid transporters in turbot, a species of fish .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to influence melanin synthesis by regulating the JNK/β-Trcp/NFκB-p65/MITF signaling pathway at the mRNA and protein levels .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are yet to be fully elucidated. It has been suggested that this compound may have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects of this compound have not been reported, it is important to note that the effects of similar dipeptides have been studied. For instance, the dipeptide Lys-Leu has been found to influence feed utilization more efficiently than free amino acids in juvenile turbot .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found that the amino acid leucine, a component of this compound, activates the key cell-growth regulator mTOR, enabling cell growth to be coordinated with the level of certain amino acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well understood. It is known that peptides can be transported across cell membranes by peptide transporters .
Subcellular Localization
The subcellular localization of this compound is not well understood. It is known that peptides can localize to various subcellular compartments depending on their sequence and post-translational modifications .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXYEFZDLANHTQ-FHQWLQQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

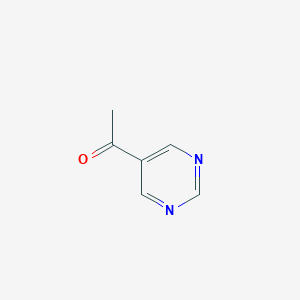
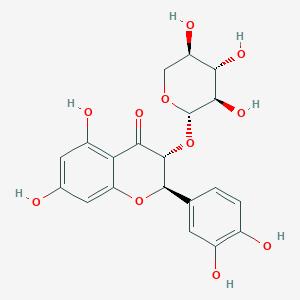

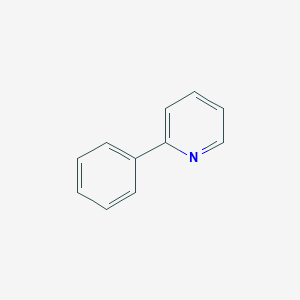

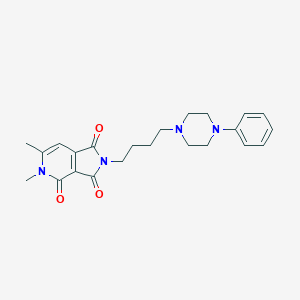



![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
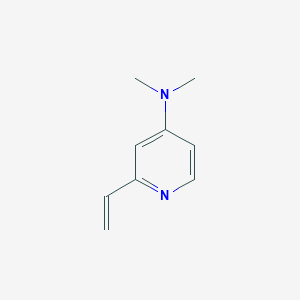

![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)